molecular formula C11H15N5OS B7037290 6-Methyl-3-[(2-methyltetrazol-5-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one

6-Methyl-3-[(2-methyltetrazol-5-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one

Cat. No.: B7037290
M. Wt: 265.34 g/mol
InChI Key: MHLXCSFUEJZEGM-UHFFFAOYSA-N
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Description

6-Methyl-3-[(2-methyltetrazol-5-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one is a complex organic compound that features a benzothiazole ring fused with a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-[(2-methyltetrazol-5-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzothiazole derivative with a tetrazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-[(2-methyltetrazol-5-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-3-[(2-methyltetrazol-5-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-3-[(2-methyltetrazol-5-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets. The tetrazole moiety can bind to metal ions, influencing enzymatic activity. Additionally, the benzothiazole ring can interact with biological membranes, altering their properties and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(1-methyltetrazol-5-yl)triaz-1-ene
  • 1,3-Bis(2-methyltetrazol-5-yl)triaz-1-ene
  • 2-(2-Methyltetrazol-5-yl)-2,2-dinitroacetonitrile

Uniqueness

6-Methyl-3-[(2-methyltetrazol-5-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one is unique due to its combined benzothiazole and tetrazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

6-methyl-3-[(2-methyltetrazol-5-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5OS/c1-7-3-4-8-9(5-7)18-11(17)16(8)6-10-12-14-15(2)13-10/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLXCSFUEJZEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=O)N2CC3=NN(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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